3-Azidocyclohexane-1-carboxylic acid
Description
3-Azidocyclohexane-1-carboxylic acid is a cyclohexane-derived carboxylic acid featuring an azide (-N₃) functional group at the 3-position. The cyclohexane backbone provides conformational stability, while the azide enables selective reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). Synthetically, it may be prepared via analogous methods to other cyclohexane carboxylic acids, such as Bücherer-Strecker techniques (as seen in 1-aminocyclobutane carboxylic acid synthesis ).
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h5-6H,1-4H2,(H,11,12) |
InChI Key |
DFFGFVLWRXEXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocyclohexane-1-carboxylic acid typically involves the following steps:
Formation of Cyclohexane-1-carboxylic acid: This can be achieved through the oxidation of cyclohexane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Introduction of the Azide Group: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is then reacted with sodium azide (NaN₃) to introduce the azide group, forming 3-Azidocyclohexane-1-carboxylic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: 3-Aminocyclohexane-1-carboxylic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
Biology and Medicine: The compound is explored for its potential in drug discovery and development, especially in the synthesis of bioactive molecules and as a precursor for the synthesis of triazole-based pharmaceuticals.
Industry: In the industrial sector, 3-Azidocyclohexane-1-carboxylic acid can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Azidocyclohexane-1-carboxylic acid primarily involves its reactivity due to the presence of the azide group. The azide group can participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 3-azidocyclohexane-1-carboxylic acid and related compounds:
Key Comparative Insights
Ring Size and Stability
- 3-Azidocyclohexane-1-carboxylic acid (6-membered ring): The cyclohexane ring offers lower ring strain compared to smaller rings like 1-aminocyclobutane carboxylic acid (4-membered cyclobutane) or azetidine-3-carboxylic acid (4-membered azetidine). This enhances stability and modulates pharmacokinetics, as seen in ACBC’s rapid blood clearance vs. azetidine’s use in manufacturing .
- Cyclacillin combines a β-lactam ring (4-membered) with a cyclohexane-derived side chain, leveraging strain for antibiotic activity .
Research Findings and Gaps
- Tumor Imaging : ACBC’s preferential tumor uptake suggests that azide analogs could be explored for targeted delivery via click chemistry.
- Synthetic Versatility : The allyloxy-protected compound highlights the importance of functional group compatibility in multi-step syntheses, a consideration for azide-containing intermediates.
- Safety : While azetidine-3-carboxylic acid ’s safety data emphasize laboratory handling , azides likely require stricter protocols (e.g., avoiding shock or heat ).
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